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Compound of Interest

Compound Name: Lemildipine

Cat. No.: B1674714

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and available physicochemical and pharmacological properties of Lemildipine. The information
is intended to support research and development efforts in the fields of medicinal chemistry and
pharmacology.

Chemical Structure of Lemildipine

Lemildipine is a third-generation dihydropyridine derivative that functions as a calcium channel
blocker.[1] Its systematic IUPAC name is 5-O-methyl 3-O-propan-2-yl 2-
(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[2]
The presence of the 2,3-dichlorophenyl substituent is a key structural feature.

The chemical and structural details of Lemildipine are summarized in the table below.
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Identifier Value

5-O-methyl 3-O-propan-2-yl 2-
IUPAC Name (carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-
methyl-1,4-dihydropyridine-3,5-dicarboxylate[2]

Molecular Formula C20H22CI2N206[2]
Molecular Weight 457.30 g/mol [3]
CAS Number 94739-29-4[4]

CC1=C(C(=0)OC)C(C2=C(C=CC=C2CI)CI)C(C(
=0)OC(C)C)=C(N1)COC(=O)N

SMILES

Chemical Structure:

A 2D representation of the chemical structure of Lemildipine.

Synthesis of Lemildipine

The synthesis of Lemildipine is achieved through a modified Hantzsch pyridine synthesis. This
multi-component reaction is a well-established method for the preparation of dihydropyridine
derivatives. The synthesis of Lemildipine involves the condensation of three key precursors:

» 2,3-Dichlorobenzaldehyde: Provides the substituted phenyl ring at the 4-position of the
dihydropyridine core.

 Isopropyl 2-(aminocarbonylmethyl)acetoacetate: A 3-ketoester that forms one part of the
dihydropyridine ring.

o Methyl 3-aminocrotonate: The nitrogen donor and second (3-ketoester equivalent that
completes the dihydropyridine ring.

Experimental Protocol: Modified Hantzsch Synthesis of
Lemildipine

The following is a representative experimental protocol for the synthesis of Lemildipine:

o Step 1: Synthesis of Isopropyl 2-(2,3-dichlorobenzylidene)acetoacetate.
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o To a solution of 2,3-dichlorobenzaldehyde (1 equivalent) and isopropyl acetoacetate (1
equivalent) in a suitable solvent such as isopropanol, a catalytic amount of a secondary
amine like piperidine is added.

o The reaction mixture is stirred at room temperature for 2-4 hours.
o The completion of the reaction can be monitored by thin-layer chromatography (TLC).

o Upon completion, the solvent is removed under reduced pressure to yield the crude
product, which can be used in the next step without further purification.

o Step 2: Condensation and Cyclization.

[e]

The crude isopropyl 2-(2,3-dichlorobenzylidene)acetoacetate from Step 1 is dissolved in a
suitable solvent, such as methanol or ethanol.

[e]

Methyl 3-aminocrotonate (1 equivalent) is added to the solution.

o

The reaction mixture is heated to reflux for 6-8 hours.

[¢]

The progress of the reaction is monitored by TLC.
o Step 3: Introduction of the Carbamoyloxymethyl Group.

o This is a key modification for Lemildipine synthesis. Instead of a simple 3-ketoester, a
precursor containing the carbamoyloxymethyl group is required. An improved synthesis
method involves the conjugate addition of ammonia to a 4-carbamoyloxy-2-butynoic ester
to form a 3-amino-4-carbamoyloxy-2-butenoate intermediate.

o This intermediate is then reacted with the benzylideneacetoacetate derivative from Step 1.
o Step 4: Work-up and Purification.

o After the reaction is complete, the mixture is cooled to room temperature, and the solvent
is evaporated under reduced pressure.

o The residue is dissolved in an organic solvent like ethyl acetate and washed with water
and brine.
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o The organic layer is dried over anhydrous sodium sulfate and concentrated.

o The crude product is purified by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to afford pure Lemildipine.

Synthesis Workflow Diagram

Starting Materials

2,3-Dichlorobenzaldehyde
Synthesis Steps Final Product

Isopropyl Acetoacetate Knoevenagel Condensation Intermediate Michael Addition & Cyclization Purification Lemildipine

Methyl 3-Amino-4-(carbamoyloxy)crotonate

Click to download full resolution via product page

A simplified workflow for the synthesis of Lemildipine.

Physicochemical and Pharmacological Properties
Physicochemical Properties

Specific experimental data for some physicochemical properties of Lemildipine, such as
melting point, aqueous solubility, and pKa, are not readily available in publicly accessible
literature. The following table summarizes the available computed and experimental data.
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Property Value Source

Molecular Weight 457.30 g/mol [3]

XLogP3 3.9 Computed
Soluble in
DMSO/PEG300/Tween-

Solubility 80/Saline (10:40:5:45) at = 2.5 Experimental[3]
mg/mL. Soluble in DMSO/Corn
Oil (1:9) at = 2.5 mg/mL.

Melting Point Data not available -

pKa Data not available -

Pharmacological Properties

Lemildipine is a potent calcium channel blocker with demonstrated antihypertensive effects.

The available quantitative pharmacological data are presented below.

Parameter

Value Species

Assay/Method

EDso (Blood Pressure

Reduction)

Spontaneously

10.2 mg/kg (p.o.)

In vivo blood pressure

Hypertensive Rats measurement[3]

Comparative Potency

1.4 times more potent
than Nifedipine (EDso

Spontaneously

In vivo blood pressure

Hypertensive Rats measurement[3]

=14.3 mg/kg)

ICso (L-type Caz*
channel)

Data not available -

Ki (Dihydropyridine

receptor)

Data not available -

Mechanism of Action and Signhaling Pathways
Primary Mechanism of Action
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The primary mechanism of action of Lemildipine is the blockade of L-type voltage-gated
calcium channels (VGCCs). These channels are crucial for the influx of extracellular calcium
ions into smooth muscle cells, cardiac myocytes, and neuronal cells. By binding to the al
subunit of the L-type calcium channel, Lemildipine stabilizes the channel in an inactive state,
thereby inhibiting the influx of calcium.

The reduced intracellular calcium concentration in vascular smooth muscle cells leads to
vasodilation and a subsequent decrease in blood pressure.

Downstream Signaling Pathways of L-type Calcium
Channel Blockade

The inhibition of calcium influx by Lemildipine affects several downstream signaling pathways:

» Excitation-Contraction Coupling: In smooth and cardiac muscle, the influx of calcium through
L-type channels triggers the release of larger stores of calcium from the sarcoplasmic
reticulum, a process known as calcium-induced calcium release. This surge in intracellular
calcium leads to the binding of calcium to calmodulin, which in turn activates myosin light-
chain kinase (MLCK). MLCK phosphorylates myosin, leading to muscle contraction. By
blocking the initial calcium influx, Lemildipine disrupts this cascade, resulting in muscle
relaxation.

o Gene Expression: Calcium is a ubiquitous second messenger that can regulate gene
expression through various transcription factors. For instance, calcium influx can activate
calmodulin-dependent kinases (CaMKs) and the Ras/Raf/MEK/ERK (MAPK) pathway, which
can lead to the phosphorylation and activation of transcription factors like CREB (CAMP
response element-binding protein). By reducing calcium influx, Lemildipine can modulate
these signaling pathways and consequently affect gene expression.

o Potential Novel Pathway - STAT1/PD-L1 Axis: Recent research has suggested a potential
link between dihydropyridine calcium channel blockers and the regulation of the immune
checkpoint protein PD-L1. It has been proposed that these blockers can inhibit the
phosphorylation of STAT1, a key transcription factor for PD-L1. This suggests a potential
immunomodulatory role for this class of drugs, which warrants further investigation for
Lemildipine.
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Signaling Pathway Diagram
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Downstream effects of L-type calcium channel blockade by Lemildipine.

Conclusion

Lemildipine is a structurally distinct dihydropyridine calcium channel blocker with significant
therapeutic potential. Its synthesis via a modified Hantzsch reaction allows for the introduction
of a unique carbamoyloxymethyl moiety. While further research is needed to fully elucidate its
physicochemical properties and detailed pharmacological profile, the available data indicate its
potency as a vasodilator. The understanding of its mechanism of action, including potential
novel signaling pathways, will be crucial for its future development and clinical application. This
guide serves as a foundational resource for researchers and professionals engaged in the
study and development of novel cardiovascular and neuroprotective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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